Cas no 1251326-03-0 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-)

5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-, is a heterocyclic compound featuring both pyrimidine and triazole functional groups, offering versatile reactivity for pharmaceutical and agrochemical applications. Its molecular structure, combining a carboxylic acid moiety with nitrogen-rich rings, enhances its utility as a key intermediate in synthesizing biologically active molecules. The ethyl substitution at the 4-position and triazole attachment at the 2-position contribute to its stability and potential for selective interactions in target systems. This compound is particularly valued for its role in medicinal chemistry, where it serves as a scaffold for developing inhibitors or modulators of enzymatic processes. High purity and consistent synthesis ensure reliable performance in research and industrial applications.
5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)- structure
1251326-03-0 structure
Product name:5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-
CAS No:1251326-03-0
MF:C9H9N5O2
MW:219.200060606003
CID:5273018

5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4-ETHYL-2-(4H-1,2,4-TRIAZOL-3-YL)PYRIMIDINE-5-CARBOXYLIC ACID
    • 4-ETHYL-2-(4H-1,2,4-TRIAZOL-3-YL)PYRIMIDINE-5-CARBOXYLICACID
    • 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-
    • Inchi: 1S/C9H9N5O2/c1-2-6-5(9(15)16)3-10-7(13-6)8-11-4-12-14-8/h3-4H,2H2,1H3,(H,15,16)(H,11,12,14)
    • InChI Key: GMEVWZLQQHBZCS-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(C2=NC=NN2)N=C1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 262
  • XLogP3: 0.3
  • Topological Polar Surface Area: 105

5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080196-5g
4-Ethyl-2-(4h-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0 95%
5g
¥9758.0 2023-04-04
Enamine
EN300-685855-5.0g
4-ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0
5.0g
$2940.0 2023-03-10
Enamine
EN300-685855-1.0g
4-ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361008-250mg
4-Ethyl-2-(4h-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0 95%
250mg
¥25185.00 2024-08-09
Enamine
EN300-685855-10.0g
4-ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0
10.0g
$4360.0 2023-03-10
Enamine
EN300-685855-2.5g
4-ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0
2.5g
$1988.0 2023-03-10
Enamine
EN300-685855-0.05g
4-ethyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0
0.05g
$851.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361008-500mg
4-Ethyl-2-(4h-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0 95%
500mg
¥26298.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361008-1g
4-Ethyl-2-(4h-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0 95%
1g
¥21902.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361008-100mg
4-Ethyl-2-(4h-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
1251326-03-0 95%
100mg
¥20872.00 2024-08-09

Additional information on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-

5-Pyrimidinecarboxylic Acid, 4-Ethyl-2-(1H-1,2,4-Triazol-5-Yl): A Comprehensive Overview

5-Pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl), also known by its CAS number 1251326-03-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug design. The structure of this compound features a pyrimidine ring substituted with an ethyl group at the 4-position and a 1H-1,2,4-triazol moiety at the 2-position, along with a carboxylic acid group at the 5-position. These structural elements contribute to its unique chemical properties and potential biological functions.

The synthesis of 5-pyrimidinecarboxylic acid, 4-ethyl-2-(1H-1,2,4-triazol-5-yl) typically involves multi-step organic reactions. Researchers have explored various methodologies to construct the pyrimidine ring and introduce the substituents in a controlled manner. For instance, the formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors such as amidines or guanidines. The substitution at the 4-position with an ethyl group can be accomplished via alkylation or acylation reactions, while the triazole moiety can be introduced using click chemistry or other coupling reactions.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Pyrimidine derivatives are often studied for their anti-inflammatory, antiviral, and anticancer properties. Recent studies have highlighted the ability of 5-pyrimidinecarboxylic acid derivatives to modulate key enzymes and signaling pathways involved in disease progression. For example, research has shown that certain analogs of this compound exhibit potent inhibitory activity against kinases associated with cancer cell proliferation.

In addition to its therapeutic potential, 5-pyrimidinecarboxylic acid derivatives have also found applications in materials science. The presence of nitrogen-containing heterocycles such as triazoles and pyrimidines in their structure makes them suitable candidates for designing advanced materials with unique electronic properties. For instance, these compounds can serve as building blocks for constructing coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

The latest research on CAS No 1251326-03-0 has focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce toxicity. Scientists have employed computational chemistry tools to predict the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into modifying the structure to improve its suitability for therapeutic use.

In conclusion, 5-pyrimidinecarboxylic acid, particularly the derivative with CAS number 1251326-03-0, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological activities make it a valuable subject for further research and development in drug discovery and materials science.

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